N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide
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Overview
Description
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide is a complex organic compound that features both isoxazole and oxazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the isoxazole ring, followed by the formation of the oxazole ring. The final step involves the coupling of these two rings through a carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are used to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and selectivity are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide
- N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide
Uniqueness
Compared to similar compounds, N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide stands out due to its unique combination of isoxazole and oxazole rings. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.
Biological Activity
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound belongs to the class of isoxazole derivatives, characterized by the presence of a fluorophenyl group attached to an isoxazole ring. The synthesis typically involves several steps starting from accessible precursors.
Synthetic Route Overview:
- Formation of the Isoxazole Ring: Achieved through cyclization reactions involving nitrile oxides and alkynes.
- Introduction of the Fluorophenyl Group: Conducted via nucleophilic substitution using fluorinated aromatic compounds.
- Coupling with Phenyloxazole: Finalized by coupling the isoxazole derivative with a phenyloxazole precursor using coupling reagents like EDCI in the presence of bases such as triethylamine.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study evaluating various isoxazole derivatives found that certain compounds demonstrated selective cytotoxicity against solid tumors, with mechanisms involving the inhibition of key signaling pathways such as JAK3/STAT3 .
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (μg/mL) | Mechanism |
---|---|---|---|
3 | CT-26 | 2.5 | Inhibition of STAT3 phosphorylation |
N/A | Colon 38 | N/A | N/A |
The biological mechanism of this compound likely involves:
- Enzyme Inhibition: Targeting specific enzymes associated with cancer progression.
- Cell Signaling Modulation: Interfering with pathways critical for cell survival and proliferation, particularly in tumor cells.
Case Studies
- Study on Anticancer Effects: In a study assessing the efficacy of various isoxazole derivatives, compound 3 was highlighted for its ability to significantly down-regulate phosphorylated STAT3 levels in both human and mouse colon cancer cells. This suggests a potential role as a chemotherapeutic agent .
- In Vitro Evaluation: A series of biological assays demonstrated that derivatives similar to this compound exhibited selective cytotoxicity against various cancer cell lines, reinforcing its potential for further development in oncology .
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3/c21-16-9-5-4-8-15(16)17-10-14(24-27-17)11-22-19(25)20-23-12-18(26-20)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJRKMIDGKVJOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.